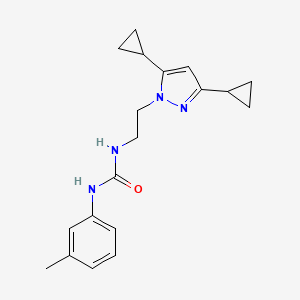

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO . It is a derivative of indanone, which is a versatile building block used in numerous applications .

Synthesis Analysis

The synthesis of indanone derivatives, which include 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one, has been extensively studied . Various chemical reactions have been reported to enable access to this scaffold and its derivatives. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Molecular Imaging of Redox Metabolism

A fluorogenic substrate developed for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), including human enzymes, utilizes ketone 5, a non-fluorescent compound that transforms into a highly fluorescent alcohol upon reaction, serving as a redox optical switch. This has implications for understanding important physiological functions like androgen deactivation and neurosteroid activation. The probe 5 showed high selectivity for bacterial, rat, and human 3alpha-HSD enzymes, suggesting its potential as a lead for developing redox imaging probes (Yee, Balšánek, & Sames, 2004).

Anticancer Strategies

5-Fluorouracil (5-FU) is widely used in cancer treatment, and a deeper understanding of its mechanism has led to strategies that enhance its anticancer activity. Despite advances, drug resistance remains a significant limitation. Technologies like DNA microarray profiling could identify genes mediating resistance to 5-FU, offering new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).

Selective Detection in DNA

Fluorogenic hydroxylamine reagents enable the selective detection of 5-formyl-2'-deoxycytidine in DNA. This method allows for convenient and quantitative detection of this modification, demonstrating the feasibility of using such probes for genome-wide analysis, thus contributing to our understanding of DNA modifications in biological systems (Guo et al., 2013).

Electronic Structure in Solvents

Research on 5-hydroxyindole, the fluorophore of the non-natural amino acid 5-hydroxytryptophan, highlights the role of hydrogen bonding and solvent interactions in determining the electronic structure and spectral characteristics. This is relevant for using such compounds as intrinsic probes in studying protein structure, dynamics, and function (Robinson et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-2-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYALZJRTIQBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2679606.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)

![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)

![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)